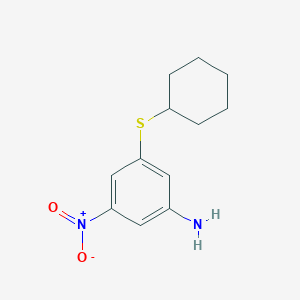

3-(Cyclohexylthio)-5-nitroaniline

Description

Contextualization of Nitroaromatic and Sulfanyl (B85325) Groups in Chemical Synthesis and Structure

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are a significant class of industrial chemicals. nih.gov The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This electronic effect is a powerful tool in directing the course of chemical reactions. numberanalytics.com The synthesis of nitroaromatic compounds is typically achieved through nitration, often using a mixture of nitric and sulfuric acids. wikipedia.orgnih.gov

The sulfanyl group (thioether), on the other hand, introduces a sulfur atom into the molecular framework. wikipedia.org Organosulfur compounds are integral to numerous synthetic methodologies and are found in a wide array of natural products and pharmaceuticals. sciencedaily.combritannica.comtaylorandfrancis.com Thioethers can be synthesized through various methods, including the reaction of alkyl halides with thiols or their salts, and the addition of thiols to alkenes. fiveable.meacs.orgtaylorandfrancis.com The sulfur atom in a thioether can influence the molecule's conformation and reactivity, and can be oxidized to form sulfoxides and sulfones, further expanding its synthetic utility. fiveable.mejst.go.jp

General Significance of Substituted Aniline (B41778) Scaffolds in Organic Transformations

Substituted anilines are derivatives of aniline where one or more hydrogen atoms on the aromatic ring or the amino group have been replaced by other functional groups. wisdomlib.orgfishersci.com They are fundamental building blocks in organic synthesis, serving as precursors for a vast range of compounds including dyes, polymers, and pharmaceuticals. nih.govnih.govwisdomlib.org The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.com However, the reactivity and directing influence of the amino group can be modulated by the presence of other substituents on the ring. chemistrysteps.com For instance, electron-withdrawing groups can decrease the basicity of the aniline. chemistrysteps.comquora.com

Overview of Organosulfur Compounds, Specifically Thioethers, in Synthetic Methodologies

Organosulfur compounds, and thioethers in particular, are valued for their role as intermediates in a variety of synthetic pathways. fiveable.mejst.go.jp The sulfur atom's ability to stabilize adjacent reactive centers, such as carbanions, and its capacity to act as a good leaving group in certain contexts, makes thioethers versatile tools for constructing complex organic molecules. acs.org Recent advancements in organosulfur chemistry have led to the development of novel methods for forming carbon-sulfur bonds, further enhancing the synthetic utility of this class of compounds. sciencedaily.comtaylorandfrancis.com

Structural and Electronic Considerations for 3-(Cyclohexylthio)-5-nitroaniline within Chemical Space

The molecule this compound presents a fascinating case study in the interplay of electronic effects. The aniline moiety contains a strongly electron-withdrawing nitro group and a sulfur-containing cyclohexylthio group. The nitro group, with its significant -I (inductive) and -M (mesomeric) effects, deactivates the aromatic ring and directs incoming electrophiles to the meta position relative to itself. wikipedia.orgscielo.br The amino group, a strong activating ortho-, para-director, will have its influence tempered by the powerful deactivating effect of the nitro group. byjus.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Chemical Formula | C12H16N2O2S | intlab.org |

| Molecular Weight | 252.33 g/mol | intlab.org |

| CAS Number | 898808-59-8 | intlab.org |

Further research into the specific reactivity, spectroscopic properties, and potential applications of this compound would provide a more complete understanding of this intriguing molecule.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylsulfanyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c13-9-6-10(14(15)16)8-12(7-9)17-11-4-2-1-3-5-11/h6-8,11H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARDSNBFFKRZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285511 | |

| Record name | 3-(Cyclohexylthio)-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898808-59-8 | |

| Record name | 3-(Cyclohexylthio)-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898808-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclohexylthio)-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclohexylthio 5 Nitroaniline and Analogs

Retrosynthetic Analysis and Strategic Disconnections

Disconnection at the Carbon-Sulfur Bond

The most direct and common retrosynthetic approach involves the disconnection of the carbon-sulfur (C-S) bond. This strategy simplifies the target molecule into two readily accessible precursor fragments: a cyclohexylthiolate nucleophile and an electrophilic 3,5-disubstituted nitroaniline derivative. In the forward synthesis, this translates to a nucleophilic aromatic substitution (SNAr) reaction, where the cyclohexylthiolate displaces a suitable leaving group on the activated aromatic ring. This approach is often favored due to the predictable nature of SNAr reactions on electron-deficient aromatic systems.

Disconnection at the Amino-Nitro Substituted Phenyl Ring

An alternative retrosynthetic pathway involves the deconstruction of the substituted phenyl ring itself. This would entail a multi-step synthesis beginning with a simpler benzene (B151609) derivative. The synthetic sequence would then involve the sequential introduction of the nitro, amino, and cyclohexylthio moieties. While this approach offers flexibility, it can be complicated by challenges in controlling the regioselectivity of the electrophilic aromatic substitution reactions required to install the functional groups in the desired 1,3,5-pattern.

Approaches to Carbon-Sulfur Bond Formation in Anilines

The formation of the C-S bond is a pivotal step in the synthesis of 3-(cyclohexylthio)-5-nitroaniline and its analogs. Nucleophilic aromatic substitution stands out as a highly effective method for this transformation.

Nucleophilic Aromatic Substitution (SNAr) with Thiolates

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool for the formation of aryl sulfides, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.net This reaction involves the attack of a potent nucleophile, such as a thiolate, on an aromatic ring that bears a good leaving group (e.g., a halide).

Potassium thiolates are widely used nucleophiles in the synthesis of aryl sulfides. researchgate.netchemrxiv.org These are typically generated in situ through the deprotonation of the corresponding thiol with a suitable base, such as potassium carbonate. nih.gov The use of potassium salts is advantageous due to their enhanced solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are commonly used for SNAr reactions. In the synthesis of this compound, cyclohexanethiol (B74751) would be treated with a potassium base to generate the potassium cyclohexylthiolate nucleophile.

The success of an SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups on the aromatic ring. researchgate.netnih.gov The nitro group (-NO₂) is an exceptionally potent activating group due to its ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction. nih.gov In a precursor to this compound, such as 3-chloro-5-nitroaniline (B1584287) or 3-fluoro-5-nitroaniline, the nitro group significantly lowers the activation energy for the nucleophilic attack by the thiolate, thereby facilitating a more efficient reaction. nih.govnih.gov The presence of such activating groups is often a prerequisite for the successful synthesis of aryl sulfides via the SNAr pathway. nih.gov

Research Findings on the Synthesis of Related Structures

While specific literature on the synthesis of this compound is not extensively detailed, the synthesis of structurally related nitro-substituted aryl sulfides is well-documented. For instance, the reaction of substituted nitrobenzenes with aryl disulfides has been shown to produce a series of sulfides through an SNAr mechanism, with the reaction's success being dependent on the type and position of the substituents. researchgate.net Furthermore, studies on the nucleophilic aromatic substitution of heteroaryl halides with thiols have demonstrated that the reaction proceeds smoothly, often with the aid of potassium carbonate, and that the presence of an electron-withdrawing group like a nitro group is essential for activating electron-rich systems. nih.gov

The following table provides examples of related aryl sulfides synthesized through methods analogous to those described above.

| Starting Material 1 | Starting Material 2 | Product |

| 4-Fluoro-5-(4-methyl-1-piperazinyl)-2-nitrobenzonitrile | Methyl thioglycolate | Methyl 3-amino-6-(methoxycarbonylmethylthio)-5-(4-methyl-1-piperazinyl)benzo[b]thiophene-2-carboxylate |

| 1-Nitro-4-(trifluoromethoxy)benzene | Benzenethiol | 4-(Trifluoromethoxy)phenyl phenyl sulfide (B99878) |

| 2-Nitro-1,3,5-trichlorobenzene | 4-Methylbenzenethiol | 2,6-Dichloro-4-(p-tolylthio)-1-nitrobenzene |

This table is a representative summary based on analogous synthetic transformations and does not represent a direct synthesis of this compound.

Transition-Metal-Catalyzed Thioarylation Reactions

The formation of aryl thioethers through transition-metal catalysis has become a cornerstone of modern organic synthesis. These methods offer significant advantages in terms of efficiency, functional group tolerance, and substrate scope over traditional methods. The following sections delve into specific metal-catalyzed strategies for the synthesis of this compound and its analogs.

Palladium-Mediated Cross-Coupling Strategies for C-S Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol, have been extended to form carbon-sulfur bonds with high efficiency. organic-chemistry.orgnih.govwikipedia.orgresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by association of the thiol, deprotonation, and reductive elimination to afford the aryl thioether and regenerate the active catalyst. wikipedia.org

The choice of ligand is critical for the success of these couplings, with sterically hindered and electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org While specific examples for the direct synthesis of this compound are not extensively documented, the general applicability of this method to a wide range of aryl halides and thiols suggests its feasibility. Research has shown that both electron-rich and electron-poor aryl halides can be effectively coupled with various thiols. epa.gov

| Aryl Halide | Thiol | Catalyst System | Product | Yield (%) | Reference |

| 4-Chloronitrobenzene | Phenol | Copper | p-Nitrophenyl phenyl ether | N/A | wikipedia.org |

| Aryl Iodides | Thiophenols | CuI / 1,2,3,4-tetrahydro-8-hydroxyquinoline | Diaryl sulfides | Moderate to Excellent | nih.gov |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-aryl-2-bromo-3-hexylthiophene | Moderate to Good | nih.gov |

This table presents examples of related cross-coupling reactions to illustrate the scope of the methodology, not the direct synthesis of the subject compound.

Copper-Catalyzed Thiolation Procedures

The Ullmann condensation, a classical copper-catalyzed reaction, provides a valuable alternative for the formation of C-S bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org Traditional Ullmann reactions often required harsh conditions and stoichiometric amounts of copper. wikipedia.org However, the development of modern catalytic systems with various ligands has allowed for milder reaction conditions and broader substrate scope. nih.gov

The mechanism of the Ullmann-type C-S coupling is believed to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org Electron-withdrawing groups on the aryl halide, such as the nitro group in a 3-halo-5-nitroaniline precursor, generally activate the substrate towards nucleophilic attack, making the Ullmann condensation a suitable strategy. wikipedia.org Microwave irradiation has also been shown to accelerate these reactions significantly. epa.gov

| Aryl Halide | Thiol | Catalyst System | Conditions | Product | Reference |

| Aryl halides | Thiols | CuI / trans-cyclohexane-1,2-diol / K₂CO₃ | Microwave, 120 °C, 3 h | Aryl sulfide | epa.gov |

| Aryl halides (X = I, Br) | Thiophenols | CuO / oxalyl dihydrazide / ketone | Microwave or conventional heating | Diaryl sulfides | nih.gov |

This table presents examples of copper-catalyzed C-S bond formation to illustrate the general methodology.

Iron-Catalyzed C-H Thioarylation of Aromatic Systems

Iron-catalyzed C-H functionalization has emerged as a cost-effective and environmentally benign approach for forming carbon-heteroatom bonds. researchgate.netnih.gov While the direct iron-catalyzed C-H thioarylation of nitroanilines with cyclohexanethiol is not extensively reported, related transformations highlight the potential of this methodology. For instance, iron-catalyzed C-H activation of arenes has been achieved using various directing groups to control regioselectivity. nih.gov Furthermore, photoinduced iron-catalyzed benzylic C-H thiolation has been demonstrated, showcasing the ability of iron to facilitate C-S bond formation through a radical mechanism. rsc.org The development of direct C-H thioarylation of electron-poor aromatic systems like nitroaniline remains an active area of research.

Radical Thiol-Arene or Thiol-Ene Conjugation

Radical-based methods offer a complementary approach to transition-metal-catalyzed reactions for the synthesis of aryl thioethers. These reactions often proceed under mild conditions and can be initiated by various means, including light.

Photoinduced Radical Thiolation Mechanisms

Visible-light photoredox catalysis has become a powerful tool for the generation of radicals under mild conditions. mdpi.combeilstein-journals.orgnih.govresearchgate.net In the context of C-S bond formation, a photocatalyst, upon absorption of visible light, can initiate a single-electron transfer (SET) process with a thiol, generating a thiyl radical. beilstein-journals.org This highly reactive intermediate can then add to an aromatic system or an alkene.

For the synthesis of this compound, a hypothetical pathway could involve the photoinduced generation of a cyclohexylthiyl radical, which then adds to a 3-substituted-5-nitroaniline derivative. The mechanism of visible-light-promoted thiol-ene reactions typically involves the photocatalyst oxidizing the thiol to the corresponding thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion. beilstein-journals.org A similar radical addition to an aromatic ring, while less common, is also conceivable.

Role of Redox Mediators in Thioaryl Radical Generation

The efficiency of photoredox-catalyzed reactions can often be enhanced by the use of a redox mediator. In the context of thiyl radical generation, a redox mediator can facilitate the electron transfer between the photocatalyst and the thiol, especially when the direct electron transfer is slow. nih.gov For example, the interaction of nitroaromatic drugs with aminothiols has been studied, revealing complex redox behavior where the thiol can influence the stability of the nitro radical anion. nih.gov

In some systems, the thiol itself can act as a reducing agent after the initial formation of a nitro radical anion. nih.gov The interplay between the photocatalyst, the thiol, and the aromatic substrate is complex and can be influenced by the specific reaction conditions. The generation of thiyl radicals can also be achieved through electrochemical methods, where redox mediators play a crucial role in promoting the thiol-disulfide exchange and generating the desired radical species. urfu.ru The oxidation and nitrosation of thiols can also proceed via a free radical mechanism, indicating the propensity of thiols to form radical intermediates under various redox conditions. nih.gov

Introduction and Interconversion of Nitro and Amino Functional Groups

The strategic placement of nitro and amino groups on an aromatic ring is a cornerstone of synthesizing compounds like this compound. This section details the fundamental reactions involved in this process.

Electrophilic Nitration of Precursor Aromatic Systems

Electrophilic aromatic substitution is a fundamental process for introducing a nitro group onto an aromatic ring. byjus.commsu.edu The reaction typically involves treating the aromatic substrate with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orgchemguide.co.uk Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orgchemguide.co.uk The nitronium ion is then attacked by the electron-rich benzene ring, leading to the formation of a nitro-substituted aromatic compound. byjus.comchemguide.co.uk

The position of nitration is heavily influenced by the directing effects of substituents already present on the aromatic ring. For instance, in the synthesis of p-nitroaniline from aniline (B41778), the amino group must first be protected, for example, by converting it to an acetamido group (-NHCOCH₃). chemistry-online.commagritek.com This is because the amino group is sensitive to the strongly acidic conditions of nitration. chemistry-online.com The acetamido group is an ortho-, para-director, leading to a mixture of ortho- and para-nitroacetanilide, with the para isomer being the major product. magritek.com Subsequent hydrolysis of the protecting group yields p-nitroaniline. chemistry-online.com

In the context of synthesizing this compound, a plausible precursor could be a cyclohexylthio-substituted benzene derivative. The thioether group is generally considered an ortho-, para-director. Therefore, direct nitration of cyclohexylthiobenzene would likely yield a mixture of ortho- and para-nitro isomers, not the desired meta-substituted product. To achieve the desired 3,5-substitution pattern, a different synthetic strategy is required, likely involving a starting material with two meta-directing groups or a more complex multi-step sequence.

Selective Reduction of Nitro Groups to Amines

The conversion of a nitro group to an amino group is a critical step in the synthesis of many aromatic amines. A common method for this transformation is the selective reduction of a nitro group in the presence of other functional groups. For polynitro compounds, achieving selective reduction of one nitro group while leaving others intact can be challenging but is often achievable under specific reaction conditions.

The Zinin reduction, which utilizes reagents like sodium sulfide (Na₂S) or aqueous ammonium (B1175870) sulfide, is a classic method for the selective reduction of one nitro group in dinitro or trinitro aromatic compounds. stackexchange.comechemi.com The position of the substituents on the aromatic ring plays a crucial role in determining which nitro group is preferentially reduced. stackexchange.com Generally, the least sterically hindered nitro group is reduced. stackexchange.com For example, in the case of 2,4-dinitrotoluene, the nitro group at the 4-position is preferentially reduced. echemi.com

Modern variations of this selective reduction have been developed. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ can effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com While sodium borohydride itself is a mild reducing agent that typically does not reduce nitro groups, its reactivity can be enhanced by the addition of a catalyst. jsynthchem.com Another approach involves the use of formamidinesulfinic acid in a basic solution for the reduction of nitro compounds. nih.gov

The following table summarizes different reagents used for the selective reduction of nitro groups.

| Reagent(s) | Substrate Example | Product Example | Reference(s) |

| H₂S in aqueous/alcoholic ammonia | m-Dinitrobenzene | 3-Nitroaniline (B104315) | echemi.com |

| Na₂S or other H₂S derivatives | 1,3-Dinitrobenzene | 3-Nitroaniline | echemi.com |

| NaBH₄ / Ni(PPh₃)₄ | Nitrobenzene | Aniline | jsynthchem.com |

| Formamidinesulfinic acid | 1-Nitro-substituted morphinan | 1-Amino-substituted morphinan | nih.gov |

Derivatization of Amino Group Precursors for Thioether Introduction

The introduction of a thioether group, such as the cyclohexylthio moiety in the target molecule, can be achieved through various methods, often involving the derivatization of an amino group precursor. One common strategy is the nucleophilic substitution of a suitable leaving group on the aromatic ring by a thiol.

For instance, a precursor containing a halogen at the desired position can react with a thiol in the presence of a base. Copper-catalyzed cross-coupling reactions are particularly effective for forming C-S bonds. researchgate.net For example, aryl bromides and even less reactive aryl chlorides can be coupled with aryl and alkyl thiols using a copper(I) iodide (CuI) catalyst in combination with an oxalic diamide (B1670390) ligand. researchgate.net

Another approach involves the diazotization of an aniline derivative to form a diazonium salt, which can then be reacted with a thiol. This method allows for the introduction of the thioether group at the position of the original amino group.

Direct Synthetic Routes and Process Optimization

The efficient synthesis of complex molecules like this compound often relies on well-designed multi-step sequences or innovative one-pot strategies to maximize yield and minimize purification steps.

Multi-Step Synthesis Sequences

A multi-step synthesis provides a logical pathway to construct a target molecule by sequentially introducing and modifying functional groups. A hypothetical multi-step synthesis for this compound could start from a readily available dinitro-substituted aromatic compound.

For example, starting with 1,3-dinitrobenzene, a selective reduction of one nitro group, as described in section 2.3.2, would yield 3-nitroaniline. The remaining nitro group can then be used to direct the introduction of the cyclohexylthio group. However, direct nucleophilic aromatic substitution of a nitro group is generally difficult. A more viable approach would be to convert the remaining nitro group into a better leaving group, such as a halogen, via a Sandmeyer reaction. The resulting halogenated nitroaniline could then undergo a nucleophilic substitution reaction with cyclohexanethiol in the presence of a suitable base or catalyst to introduce the cyclohexylthio group.

An alternative route could involve starting with an aniline derivative, protecting the amino group, performing a C-H thioetherification, followed by nitration and deprotection. The regioselectivity of each step would need to be carefully controlled.

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. nih.govnih.gov

A potential one-pot strategy for the synthesis of a 3-(alkylthio)-5-nitroaniline analog could involve the reaction of a dinitro-substituted starting material with a thiol and a reducing agent in a single step. For example, a patent describes a two-step, one-pot synthesis of 4-propylthio-2-nitroaniline starting from o-nitroaniline. google.com The first step is a condensation reaction with disulfur (B1233692) dichloride, followed by an in-situ alkylation reaction with chloropropane in the presence of sodium sulfide nonahydrate. google.com This approach combines the introduction of the sulfur atom and the alkyl group in a sequential manner within the same pot.

The development of one-pot syntheses for 1,3,5-triazine (B166579) derivatives from nitriles demonstrates the power of controlled sequential reactions. nih.gov Similarly, one-pot preparations of 1-aryl-3-trifluoromethylpyrazoles have been achieved through a cascade of reactions involving cycloaddition and ring contraction. nih.gov These examples highlight the potential for developing a streamlined one-pot synthesis for this compound by carefully selecting reagents and reaction conditions to orchestrate the desired sequence of transformations.

The following table provides examples of one-pot synthetic strategies for related compound classes.

| Target Compound Class | Key Reactions in One-Pot Sequence | Starting Materials | Reference(s) |

| 4-Propylthio-2-nitroaniline | Condensation, Alkylation | o-Nitroaniline, Disulfur dichloride, Chloropropane | google.com |

| 1,3,5-Triazines | Cross-cyclotrimerization | Nitriles | nih.gov |

| 1-Aryl-3-trifluoromethylpyrazoles | (3+3)-Annulation, Dehydration, Ring Contraction | Nitrile imines, Mercaptoacetaldehyde | nih.gov |

Optimization of Reaction Conditions (e.g., temperature, solvent systems, catalysts, additives)

The synthesis of this compound and its analogs is a nuanced process, with reaction yields and purity being highly dependent on the careful optimization of several key parameters. These include temperature, the choice of solvent, and the use of catalysts and additives. Research into the synthesis of thioethers and nitroaromatic compounds has revealed critical insights into how these factors can be manipulated to enhance reaction efficiency and product outcomes.

The temperature at which a reaction is conducted is a vital parameter that can significantly influence both the rate of conversion and the selectivity of the reaction. For instance, in the synthesis of related nitroaromatic compounds, increasing the reaction temperature has been shown to increase the conversion rate. In one study, the conversion of 4-nitrochlorobenzene saw a marked increase from 5% at 30°C to 70% at 90°C, and ultimately achieved excellent conversion at 120°C. acs.org This demonstrates a clear correlation between higher temperatures and improved reaction kinetics for this class of compounds.

The selection of an appropriate solvent system is equally critical. The solvent not only dissolves the reactants but can also play a direct role in the reaction mechanism and influence the redox properties of thioether compounds. nih.gov Studies on the synthesis of thioethers have shown that polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can be effective, although their efficacy can be highly dependent on the specific reaction and catalyst system. nih.gov For example, in a copper-catalyzed oxidative thioetherification, DMSO was found to be a suitable solvent, while the use of DMF or a nonpolar solvent like toluene (B28343) resulted in significantly lower product yields. nih.gov The choice of solvent can also be crucial in managing reaction energetics, as seen in the synthesis of high-energetic materials where acetonitrile (B52724) (CH3CN) was found to be an optimal solvent. researchgate.net

The use of catalysts and additives is often essential for achieving high yields and selectivity in the synthesis of this compound and its analogs. Various catalytic systems have been explored for the formation of thioether bonds. For example, copper salts such as CuSO4, in combination with ligands like 1,10-phenanthroline, have been successfully employed. nih.gov The concentration of the ligand can have a profound impact on the reaction outcome, with studies showing that a reduction in the ligand amount can significantly improve the yield of the desired thioether product. nih.gov

Base additives are also frequently required to facilitate the reaction. Inorganic bases like potassium carbonate (K2CO3) have been used effectively in copper-catalyzed systems. nih.gov The choice of base can be critical, as demonstrated in a study where other bases led to lower yields. nih.gov In some synthetic approaches, particularly those involving multi-component reactions, catalysts such as zirconium(IV) chloride have been shown to be effective. researchgate.net Furthermore, advancements in catalysis have led to the development of metal-free catalytic systems. For instance, 2,4,6-trichloro-1,3,5-triazine (TAPC) has been demonstrated to efficiently catalyze the reaction between thiols and benzylic alcohols under solvent-free conditions, offering a more environmentally friendly alternative. organic-chemistry.org

The optimization of these reaction conditions is a multi-faceted process, often requiring a systematic approach where one parameter is varied while others are kept constant to determine the optimal settings. The interplay between temperature, solvent, catalyst, and additives is complex, and the ideal conditions are specific to the particular synthetic route being employed.

Table 1: Optimization of Reaction Conditions for Thioether Synthesis

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | CuSO4 | 1,10-phenanthroline | K2CO3 | DMSO | 140 | 33 | nih.gov |

| 2 | CuSO4 | 1,10-phenanthroline | K2CO3 | DMF | 140 | Low | nih.gov |

| 3 | CuSO4 | 1,10-phenanthroline | K2CO3 | Toluene | 140 | Low | nih.gov |

| 4 | CuSO4 | Reduced 1,10-phenanthroline | K2CO3 | DMSO | 140 | 93 | nih.gov |

Table 2: Effect of Temperature on Nitroaromatic Conversion

| Entry | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| 1 | 30 | 5 | 99 | acs.org |

| 2 | 60 | 40 | 99 | acs.org |

| 3 | 90 | 70 | 99 | acs.org |

| 4 | 120 | >99 | 96 | acs.org |

Chemical Reactivity and Derivatization Strategies

Reactions of the Aromatic Amino Group

The aromatic amino group in 3-(Cyclohexylthio)-5-nitroaniline is a key site for derivatization, allowing for the introduction of a variety of substituents and the construction of more complex molecular architectures.

The primary amino group of this compound can be readily acylated or amidated to form the corresponding amides. These reactions are fundamental in organic synthesis and can be achieved using several methods. A common approach involves the reaction with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. libretexts.org For instance, the reaction with acetyl chloride would yield N-(3-(cyclohexylthio)-5-nitrophenyl)acetamide.

Alternatively, direct amidation with carboxylic acids can be accomplished using coupling agents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. sphinxsai.com A one-pot protocol has also been developed for the conversion of nitroarenes into N-aryl amides, which involves the in-situ reduction of the nitro group followed by acylation. nih.gov

| Reagent | Reaction Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine, CH2Cl2, 0 °C to rt | N-(3-(Cyclohexylthio)-5-nitrophenyl)acetamide |

| Benzoic Acid/EDC/HOBt | DMF, rt | N-(3-(Cyclohexylthio)-5-nitrophenyl)benzamide |

| Acetic Anhydride | Et3N, CH2Cl2, rt | N-(3-(Cyclohexylthio)-5-nitrophenyl)acetamide |

N-Alkylation and N-arylation of the amino group introduce alkyl or aryl substituents, respectively, significantly diversifying the molecular structure. While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the aniline (B41778), modern cross-coupling reactions offer efficient alternatives.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the N-arylation of amines with aryl halides or triflates. researchgate.netresearchgate.netrsc.org This method is known for its broad substrate scope and functional group tolerance. Similarly, the Ullmann condensation, a copper-catalyzed N-arylation, provides another route to N-aryl derivatives, often under milder conditions with the use of appropriate ligands. nih.govmdpi.comorganic-chemistry.orgmdpi.comorganic-chemistry.org

| Arylating Agent | Catalyst/Ligand System | Base | Solvent | Product |

|---|---|---|---|---|

| Bromobenzene | Pd(OAc)2 / BINAP | NaOtBu | Toluene (B28343) | 3-(Cyclohexylthio)-N-phenyl-5-nitroaniline |

| Iodobenzene | CuI / L-proline | K2CO3 | DMSO | 3-(Cyclohexylthio)-N-phenyl-5-nitroaniline |

| 4-Chlorotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 3-(Cyclohexylthio)-5-nitro-N-(p-tolyl)aniline |

The amino group, in concert with the nitro group, can serve as a precursor for the synthesis of fused heterocyclic systems. Following the reduction of the nitro group to a second amino group, the resulting 3-(cyclohexylthio)benzene-1,5-diamine becomes a valuable intermediate for constructing heterocycles. For example, condensation of this diamine with 1,2-dicarbonyl compounds would lead to the formation of quinoxaline (B1680401) derivatives. nih.govencyclopedia.pubmdpi.comnih.govmdpi.com

Another important cyclization is the synthesis of benzimidazoles. This can be achieved by the reaction of the diamine with aldehydes or carboxylic acids (or their derivatives). science.org.gescholarsresearchlibrary.commdpi.com A one-step synthesis of benzimidazoles from o-nitroanilines and aldehydes via a reductive cyclization has also been reported, which could be adapted for a meta-substituted diamine precursor. organic-chemistry.orgpcbiochemres.com Furthermore, the Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, could be employed after appropriate modification of the aniline substrate. nih.govnih.govmdpi.comresearchgate.net

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, or it can be exploited for its electron-withdrawing properties in various chemical processes.

The reduction of the nitro group to a primary amine is one of the most common and useful transformations in aromatic chemistry. This reaction converts the electron-withdrawing nitro group into a strongly electron-donating amino group, dramatically altering the electronic properties of the molecule. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl or Fe/HCl), and other reagents like sodium dithionite (B78146) (Na2S2O4) or zinc dust in the presence of a proton source. organic-chemistry.orgpcbiochemres.com The resulting 3-(cyclohexylthio)benzene-1,5-diamine is a valuable building block for the synthesis of polymers, dyes, and various heterocyclic compounds as mentioned previously.

| Reducing Agent | Solvent | Reaction Conditions | Product |

|---|---|---|---|

| H2, Pd/C | Ethanol or Methanol | Room temperature, atmospheric pressure | 3-(Cyclohexylthio)benzene-1,5-diamine |

| Sn, HCl | Ethanol | Reflux | 3-(Cyclohexylthio)benzene-1,5-diamine |

| Na2S2O4 | Ethanol/Water | Reflux | 3-(Cyclohexylthio)benzene-1,5-diamine |

| Zn, NaHSO3 | Water | 100 °C | 3-(Cyclohexylthio)benzene-1,5-diamine |

The strong electron-withdrawing nature of the nitro group makes this compound susceptible to electron transfer reactions. Under reducing conditions, the nitro group can accept an electron to form a nitro radical anion. nih.gov This species can be generated chemically or electrochemically and is a key intermediate in many biological and chemical processes. rsc.orgelectrochem.orgnih.govnih.gov

The formation of such radical anions can initiate subsequent reactions, including dimerization or further reduction. The stability and reactivity of the nitro radical anion are influenced by the surrounding molecular structure and the reaction environment. The study of these electron transfer processes is crucial for understanding the potential applications of nitroaromatic compounds in areas such as materials science and medicinal chemistry.

Reactivity of the Cyclohexylthio Moiety

The cyclohexylthio group, an alkyl-aryl sulfide (B99878), exhibits a rich and versatile chemistry, primarily involving the sulfur atom. The electron-withdrawing nature of the nitro-substituted aromatic ring influences the reactivity of the sulfur atom, making it susceptible to both oxidation and cleavage reactions.

The sulfur atom in the cyclohexylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common strategy in organic synthesis to modify the electronic and steric properties of the molecule. The oxidation of aryl thioethers is a well-established process, and various reagents can be employed to achieve this transformation with high selectivity. acsgcipr.org

The stepwise oxidation proceeds from the sulfide to the sulfoxide and then to the sulfone. Careful control of reaction conditions, such as the stoichiometry of the oxidizing agent and the reaction temperature, is crucial to selectively obtain the desired oxidation state. acsgcipr.orgorganic-chemistry.org For instance, using one equivalent of an oxidizing agent often favors the formation of the sulfoxide, while an excess of the oxidant typically leads to the sulfone.

Common oxidizing agents for the conversion of thioethers to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and hypervalent iodine reagents. acsgcipr.orgorganic-chemistry.org The choice of reagent can influence the selectivity and efficiency of the reaction. For example, hydrogen peroxide is considered a "green" oxidant, while m-CPBA is known for its high reactivity. Catalytic methods using metal catalysts can also be employed for these oxidations. acsgcipr.org

Table 1: Oxidation Products of this compound

| Starting Material | Product Name | Chemical Structure |

| This compound | 3-(Cyclohexylsulfinyl)-5-nitroaniline | (Structure of the sulfoxide) |

| This compound | 3-(Cyclohexylsulfonyl)-5-nitroaniline | (Structure of the sulfone) |

Cleavage or Exchange Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C-S) bond in aryl thioethers can be cleaved under specific reaction conditions, providing a route for further functionalization. acs.org This cleavage can be achieved through various methods, including reductive, oxidative, and transition-metal-catalyzed pathways.

Recent advancements in organic synthesis have led to the development of metal-free methods for C-S bond cleavage. mdpi.comorganic-chemistry.org For instance, N-chlorosuccinimide (NCS) has been utilized to mediate the cleavage of C(sp³)–S bonds in thioethers. mdpi.com Electrochemical methods have also emerged as a sustainable approach for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers. rsc.org These methods often proceed under mild conditions and can offer high atom economy by allowing for the simultaneous utilization of both the carbon and sulfur fragments. rsc.org

Transition-metal catalysis has also been extensively explored for the activation and cleavage of C-S bonds in aryl thioethers. acs.org These methods often involve the coupling of the aryl thioether with various nucleophiles or electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The cleavage of the cyclohexylthio group from the 3-nitroaniline (B104315) core would open up avenues for introducing different functional groups at that position, thereby enabling the synthesis of a diverse range of derivatives. The choice of cleavage strategy would depend on the desired transformation and the compatibility with the other functional groups present in the molecule.

Table 2: Potential Products from C-S Bond Cleavage of this compound

| Starting Material | Potential Product | Reagent/Methodology Example |

| This compound | 3-Amino-5-nitrophenol | C-S bond cleavage followed by introduction of a hydroxyl group |

| This compound | 3-Nitroaniline | Reductive cleavage of the C-S bond |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

A ¹H NMR spectrum of 3-(Cyclohexylthio)-5-nitroaniline would be expected to show distinct signals for the protons on the aromatic ring and the cyclohexyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating (though weakly) thioether linkage. The splitting patterns (multiplicity) of these signals would reveal the substitution pattern on the benzene (B151609) ring. The protons of the cyclohexyl group would likely appear as a series of complex multiplets in the upfield region of the spectrum. Integration of the signals would confirm the number of protons in each environment. However, specific experimental ¹H NMR data for this compound is not currently available in published literature.

The ¹³C NMR spectrum would provide complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the substitution pattern, with the carbon attached to the nitro group appearing significantly downfield. The carbons of the cyclohexyl group would also have characteristic chemical shifts. While theoretical predictions can be made, no experimentally obtained ¹³C NMR data for this compound has been reported.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbon atoms in both the aniline (B41778) and cyclohexyl moieties.

The use of these 2D NMR techniques is a standard and powerful approach for the structural elucidation of organic molecules. nih.gov Unfortunately, no specific 2D NMR data for this compound is available.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₂H₁₆N₂O₂S), the expected exact mass could be calculated and compared with the experimental value. No published HRMS data for this compound could be located.

ESI and APCI are soft ionization techniques commonly used in conjunction with mass spectrometry for the analysis of organic molecules. They are particularly useful for generating the molecular ion with minimal fragmentation, which is essential for accurate molecular weight determination. The choice between ESI and APCI would depend on the polarity and thermal stability of this compound. Without experimental data, the optimal ionization method remains undetermined.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, nitro group, thioether linkage, and aromatic and aliphatic components.

While a specific, publicly available IR spectrum for this compound is not prevalent in the reviewed literature, the expected vibrational frequencies can be inferred from the known absorption ranges of its constituent functional groups and data from analogous compounds such as 3-nitroaniline (B104315) and 3-methyl-4-nitroaniline. chemicalbook.comchemicalbook.com

The primary amine (NH₂) group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro (NO₂) group is characterized by strong asymmetric and symmetric stretching vibrations, which are expected to appear around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The presence of the cyclohexyl group introduces aliphatic C-H stretching vibrations, typically observed between 2850 and 2950 cm⁻¹. The C-S stretching vibration of the thioether is generally weak and falls in the 600-800 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amine (N-H) | 3300 - 3500 | Symmetric & Asymmetric Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H (Cyclohexyl) | 2850 - 2950 | Stretch |

| Nitro (NO₂) | 1530 - 1550 | Asymmetric Stretch |

| Nitro (NO₂) | 1340 - 1360 | Symmetric Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Thioether (C-S) | 600 - 800 | Stretch |

The interpretation of these bands allows for the qualitative confirmation of the molecular structure of this compound.

X-ray Crystallography and Solid-State Structural Analysis

The solid-state structure of a compound provides definitive information about molecular geometry, conformation, and the packing of molecules in a crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal proof of a molecule's structure. nih.gov This method allows for the measurement of bond lengths, bond angles, and torsion angles with high precision.

For this compound, an SC-XRD analysis would reveal the absolute configuration of the molecule. It would confirm the substitution pattern on the aniline ring and determine the conformation of the flexible cyclohexylthio group. The analysis of nitroaniline derivatives often shows interesting features, such as the potential for the nitro group to be twisted out of the plane of the benzene ring due to steric hindrance or crystal packing forces. researchgate.netrsc.org Although specific crystallographic data for this compound is not available in the surveyed literature, data from related structures provides insight into what might be expected. nih.gov

Table 2: Potential Crystallographic Data Parameters for this compound (Hypothetical)

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the dimensions of the repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

This technique remains the gold standard for the unambiguous structural elucidation of crystalline solids.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov This analysis maps the electron distribution of a molecule within the crystal, providing a detailed picture of how molecules interact with their neighbors. researchgate.net

The Hirshfeld surface is partitioned into regions that represent different types of atomic contacts. A two-dimensional fingerprint plot derived from the Hirshfeld surface quantifies the relative contribution of each type of interaction to the total surface area. For a molecule like this compound, significant contributions from H···H, O···H, and C···H contacts are anticipated. nih.gov The analysis of similar structures reveals that O···H interactions can dominate the crystal packing. researchgate.net The presence of the sulfur atom may also lead to weaker S···H interactions. bgu.ac.ilresearchgate.net

Table 3: Predicted Intermolecular Contacts and Their Percentage Contribution from Hirshfeld Surface Analysis for this compound (Inferred)

| Contact Type | Predicted Contribution | Description |

| H···H | High | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H/H···O | Significant | Primarily indicates N-H···O hydrogen bonds involving the amine and nitro groups. nih.gov |

| C···H/H···C | Moderate | Arises from interactions involving the aromatic and cyclohexyl rings. |

| S···H/H···S | Possible | Weaker interactions involving the thioether sulfur atom. bgu.ac.il |

This detailed analysis of intermolecular forces is vital for understanding the physical properties of the compound in its solid state.

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the detailed examination of molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. It has become a cost-effective tool for studying molecular systems. For compounds like 3-(Cyclohexylthio)-5-nitroaniline, DFT calculations, often using basis sets such as 6-311G++(d,p), provide accurate predictions of their ground-state geometries and electronic properties. nih.gov The geometry optimization process within DFT seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. rub.degithub.io

The electronic structure, which describes the arrangement of electrons in the molecule, can be elucidated through DFT. This includes the distribution of electron density and the energies of molecular orbitals. For instance, in related nitroaniline compounds, DFT has been used to study the intramolecular charge transfer from the amine group and the benzene (B151609) ring to the nitro group. chemrxiv.org The choice of the functional and basis set, such as B3LYP with a cc-pVQZ basis set, is crucial for obtaining reliable results. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations is a valuable tool in conformational analysis. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, can calculate the chemical shifts of nuclei such as ¹H and ¹³C. researchgate.net For complex molecules, computational predictions can help in the assignment of experimental NMR signals and differentiate between possible isomers or conformers. nih.govmdpi.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used. mdpi.com

IR Vibrational Frequencies: Theoretical calculations of infrared (IR) vibrational frequencies are widely used to interpret experimental IR and Raman spectra. dtic.milresearchgate.net By computing the harmonic vibrational frequencies using DFT, researchers can assign the observed spectral bands to specific molecular motions. tsijournals.commdpi.com These calculations can predict the characteristic frequencies for functional groups within this compound, such as the N-H stretching of the amine group, the symmetric and asymmetric stretching of the nitro group, and the vibrations of the cyclohexyl and phenyl rings. dtic.mil It is common practice to scale the calculated frequencies to better match experimental values. tsijournals.com

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and electronic properties of a molecule. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. The analysis of FMOs helps in understanding charge transfer interactions within the molecule. For a molecule like this compound, the HOMO is likely to be localized on the electron-donating aniline (B41778) and cyclohexylthio moieties, while the LUMO is expected to be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer, a key feature of many nitroaniline derivatives. chemrxiv.org The energies and distributions of these orbitals can be visualized and quantified using computational software. nih.gov

Mechanistic Investigations using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Reaction Pathways

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states for various reaction pathways. nih.gov For the synthesis of this compound, which may involve nucleophilic aromatic substitution, computational analysis can determine the structure of the transition state, including the bond-forming and bond-breaking distances. nih.gov

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. mdpi.com By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Energy Profile Calculations for Synthetic Steps

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a synthetic route can be constructed. nih.gov This profile provides a detailed thermodynamic and kinetic picture of the reaction. For the synthesis of this compound, energy profile calculations can reveal whether the reaction is endothermic or exothermic and can identify the rate-determining step. nih.gov These calculations are typically performed using DFT methods, and the results can guide the optimization of reaction conditions to improve yield and selectivity.

Computational Studies of Redox Mediation and Radical Formation

The redox properties of this compound are theoretically governed by the electron-withdrawing nature of the nitro group and the electron-donating characteristics of the amino and cyclohexylthio substituents. Computational studies on related nitroaromatic compounds provide a framework for understanding the potential redox mediation and radical formation pathways of this specific molecule. dtic.mildtic.mil

The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound a potential electron acceptor. nih.gov This facilitates the formation of a nitro radical anion (ArNO₂⁻) upon one-electron reduction. The stability of this radical is a key factor in the redox behavior of the compound. For nitroaromatic compounds in general, the nitro substituent is known to withdraw electrons through both inductive and resonance effects, which helps to stabilize the negatively charged nitroaryl radical anions. dtic.mil The one-electron reduction potential is a critical thermodynamic parameter that indicates the "reducibility" of a nitroaromatic compound. dtic.mildtic.mil

In the case of this compound, the amino group, being an electron-donating group, would be expected to slightly counteract the effect of the nitro group, potentially increasing the reduction potential compared to a dinitro-substituted benzene. Conversely, the sulfur atom of the cyclohexylthio group can also participate in stabilizing a radical through delocalization.

Computational models, such as Density Functional Theory (DFT), are employed to calculate the one-electron reduction potentials of nitroaromatic compounds. dtic.mil These calculations can predict the likelihood of radical formation under specific environmental conditions. Studies on various nitroaromatic explosives have shown a strong correlation between theoretically calculated one-electron reduction potentials and their observed degradation rates in the presence of reducing agents. dtic.mil

The formation of the nitro radical anion is often the initial step in the reductive degradation of nitroaromatic compounds. This radical can then undergo further reactions, including disproportionation or reaction with other molecules. Under aerobic conditions, the nitro anion radical can transfer an electron to molecular oxygen to form a superoxide (B77818) radical, regenerating the parent nitroaromatic compound in a process known as redox cycling. nih.gov This process can lead to the generation of reactive oxygen species (ROS). nih.govnih.gov

While specific computational data for this compound is not available in the reviewed literature, the established principles from studies on other nitroanilines and nitroaromatic compounds allow for a theoretical prediction of its redox behavior. acs.orgacs.orgrsc.org

Table 1: Theoretical Redox Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| One-Electron Reduction Potential | Moderately low (negative value) | Presence of a strong electron-withdrawing nitro group, partially offset by electron-donating amino and thioether groups. dtic.mildtic.mil |

| Radical Formation | Formation of a stable nitro radical anion (ArNO₂⁻) is likely. | The nitro group is a well-known acceptor of electrons to form radical anions. nih.govrsc.org |

| Redox Cycling Potential | Potential for redox cycling under aerobic conditions. | The formed nitro radical anion can react with oxygen to generate superoxide radicals. nih.govnih.gov |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. These studies provide insights into the preferred shapes (conformations) of the molecule and the intramolecular forces that govern them.

The conformational flexibility of this compound is largely dictated by the cyclohexyl ring and its connection to the aromatic ring via the sulfur atom. The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org For a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. libretexts.org

Due to steric hindrance, bulky substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. libretexts.orgmasterorganicchemistry.com The 3-nitro-5-aminophenylthio group is a large substituent, and therefore, it is expected to strongly favor the equatorial position on the cyclohexane ring. The energy difference between the equatorial and axial conformers for such a large group would be significant, leading to a vast majority of molecules adopting the equatorial conformation at equilibrium. libretexts.org

Table 2: Predicted Conformational Preferences of the Cyclohexyl Moiety

| Feature | Predicted Preference | Rationale |

| Cyclohexane Conformation | Chair conformation | Minimization of ring strain. libretexts.org |

| Substituent Position | Equatorial | Avoidance of 1,3-diaxial steric strain from the bulky arylthio group. libretexts.orgmasterorganicchemistry.com |

| Dihedral Angle (C-S-C-C) | A staggered conformation is likely. | Minimization of torsional strain around the C-S bond. |

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. acs.org By exploring the PES, computational chemists can identify the most stable conformations (energy minima) and the energy barriers for converting between them (transition states).

For this compound, the PES would be complex due to the multiple rotatable bonds: the C-S bond connecting the cyclohexyl and phenyl rings, the C-N bond of the aniline group, and the internal rotations within the cyclohexyl ring (chair-flip).

The most significant conformational process is likely the chair-to-chair interconversion of the cyclohexane ring. Although the conformer with the arylthio group in the equatorial position is more stable, the ring can still "flip" to the axial conformation, passing through higher-energy intermediates like the half-chair and twist-boat conformations. masterorganicchemistry.com The energy barrier for this process would be influenced by the size of the substituent.

Another important aspect of the conformational landscape is the rotation around the C-S bond, which would define the orientation of the cyclohexyl ring relative to the phenyl ring. The PES for this rotation would likely show energy minima corresponding to staggered conformations that minimize steric clash between the hydrogens of the cyclohexyl ring and the ortho-hydrogens of the phenyl ring.

Mapping the complete PES for a molecule of this size is computationally intensive but can provide a detailed understanding of its dynamic behavior and the relative populations of different conformers. Such information is crucial for understanding how the molecule might interact with other molecules, for instance, in a biological system or a material matrix.

Table 3: Key Features of the Theoretical Potential Energy Surface of this compound

| Conformational Process | Key Features on PES | Expected Energy Profile |

| Cyclohexyl Ring Flip | Two chair minima (equatorial and axial), with the equatorial being significantly lower in energy. Higher energy twist-boat and half-chair transition states. masterorganicchemistry.com | A double-well potential with a high barrier for interconversion. |

| Rotation around C-S Bond | Multiple minima and maxima corresponding to staggered and eclipsed conformations. | A periodic potential with relatively low rotational barriers. |

| Rotation of Amino Group | A relatively low barrier to rotation, influenced by potential weak intramolecular interactions. | A shallow potential energy curve. |

Synthetic Utility and Advanced Chemical Applications of 3 Cyclohexylthio 5 Nitroaniline

Role as a Precursor in the Synthesis of Novel Chemical Entities

The trifunctional nature of 3-(cyclohexylthio)-5-nitroaniline makes it a versatile building block for the synthesis of a wide array of complex organic molecules. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aniline (B41778) scaffold, combined with the modifiable thioether linkage, offers multiple reaction pathways for constructing intricate molecular frameworks.

Nitroaniline derivatives are well-established precursors in the synthesis of various heterocyclic compounds. nih.govresearchgate.netrsc.orgwikipedia.org The amino group can act as a nucleophile in cyclization reactions, while the nitro group can be readily reduced to an amino group, providing another site for annulation or functionalization. acs.orgresearchgate.net This dual reactivity allows for the construction of a variety of heterocyclic systems. For instance, the amino group can participate in condensation reactions with dicarbonyl compounds to form heterocycles like benzodiazepines or quinoxalines. Furthermore, reduction of the nitro group to a diamino derivative opens up pathways to other heterocyclic systems.

The general synthetic utility of nitroanilines in forming heterocyclic systems is summarized in the table below.

| Precursor Type | Reagent | Resulting Heterocyclic System |

| o-Nitroaniline | Dicarbonyl Compound | Quinoxaline (B1680401) |

| o-Nitroaniline | Carboxylic Acid/Ester | Benzimidazole |

| o-Nitroaniline | Phosgene Derivative | Benzimidazolone |

| m-Nitroaniline | (after reduction to diamine) | Various N-heterocycles |

The cyclohexylthio substituent in this compound can also influence the regioselectivity of these cyclization reactions and can be a site for further modification, potentially leading to novel heterocyclic structures with tailored properties.

The incorporation of sulfur-containing moieties, such as thioethers, is a known strategy for developing functional organic materials. warwick.ac.ukcornell.edursc.org Thioethers can influence the electronic properties, morphology, and processability of polymers and other organic materials. warwick.ac.uk The presence of the cyclohexylthio group in this compound suggests its potential as a monomer or a precursor for monomers in the synthesis of functional polymers. warwick.ac.uk

For example, the amino group could be used for polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers would have the nitro and cyclohexylthio groups as pendant functionalities, which could impart specific properties. The nitro group, being strongly electron-withdrawing, could enhance the electron-accepting properties of the material, which is desirable in applications like organic electronics. The bulky cyclohexylthio group could influence the polymer's solubility and morphology.

Exploration as a Chemical Catalyst or Redox Mediator

The electronic characteristics of this compound, arising from the interplay of its functional groups, suggest its potential utility in catalytic and redox processes.

Nitroaromatic compounds are known to participate in photoinduced electron transfer (PET) processes due to the electron-accepting nature of the nitro group. benthamdirect.comresearchgate.netnih.gov Similarly, aniline derivatives can act as electron donors in PET. nih.govresearchgate.net The presence of both moieties in this compound makes it an intriguing candidate for studies in photoinduced electron transfer. Upon photoexcitation, it is plausible that intramolecular charge transfer could occur from the amino and thioether groups to the nitro group. chemrxiv.orgresearchgate.net

This property could be harnessed in photocatalysis, where the excited state of the molecule could initiate redox reactions. benthamdirect.combohrium.comacs.orgrsc.org The efficiency of such processes would be influenced by the redox potentials of the molecule and the lifetimes of its excited states.

Both aniline derivatives and sulfur-containing organic compounds have been shown to exhibit catalytic or co-catalytic activity in various organic transformations. rsc.orggoogle.comnih.govmdpi.comosti.gov Aniline and its derivatives can act as organocatalysts, for example, in imine formation and related reactions. rsc.org The basicity of the amino group can play a crucial role in these catalytic cycles.

Sulfur compounds can also act as catalysts or ligands for metal catalysts in a range of reactions. nih.govmdpi.comresearchgate.net The sulfur atom in the cyclohexylthio group of this compound could potentially coordinate to metal centers, influencing the activity and selectivity of a catalytic process. The combination of the amino and thioether groups could allow for synergistic effects in catalysis.

Contribution to the Development of New Synthetic Methodologies

The unique combination of functional groups in this compound provides an opportunity for the development of novel synthetic methodologies. kochi-tech.ac.jp The differential reactivity of the amino, nitro, and thioether groups allows for selective transformations, leading to a variety of polyfunctionalized aromatic compounds. mdpi.comchemistrysteps.comresearchgate.netwikipedia.org

For instance, the amino group can be selectively acylated, alkylated, or diazotized, while the nitro group can be reduced under specific conditions. researchgate.netwikipedia.orghopemaxchem.comchempanda.com The thioether linkage can also be a site for further reactions, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the molecule. wikipedia.org The ability to perform these transformations selectively would provide access to a range of novel substituted anilines that could serve as valuable intermediates in organic synthesis. The development of such selective functionalization strategies would represent a significant contribution to the field of synthetic organic chemistry.

Use in "Click Chemistry" Related Reactions

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. One of the most prominent examples is the thiol-ene reaction, which involves the addition of a thiol to an alkene.

Given the presence of the cyclohexylthio group, this compound is not a direct participant as the thiol component in a thiol-ene reaction. However, its precursor, 3-amino-5-nitrothiophenol, could theoretically be a valuable reactant in such transformations. The subsequent alkylation of the resulting thiol with a cyclohexyl halide would then yield this compound. This two-step process would allow for the incorporation of the 3-amino-5-nitrophenyl scaffold onto a variety of alkene-containing molecules.

The general scheme for a thiol-ene reaction involves the radical-initiated addition of a thiol (R-SH) to an alkene. This process is highly efficient and follows anti-Markovnikov selectivity.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product Moiety |

| 3-Amino-5-nitrothiophenol | Alkene (R-CH=CH₂) | Thiol-ene Reaction | 3-Amino-5-nitrophenyl thioether |

This table illustrates the potential of the precursor to this compound in forming diverse thioether products through thiol-ene click chemistry. The resulting products could then be further functionalized via the aniline or nitro groups.

Applications in Green Chemistry and Sustainable Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Visible light photoredox catalysis is a prime example of a green chemistry approach, as it utilizes light as a renewable energy source to drive chemical reactions under mild conditions.

The thioether and nitroaromatic moieties within this compound suggest its potential relevance in the context of visible light photoredox catalysis. Thioethers can be synthesized via photoredox/nickel dual catalysis, a method that allows for the formation of C-S bonds under mild conditions. nih.govorganic-chemistry.org This approach often involves the generation of a thiyl radical from a thiol, which then participates in a cross-coupling reaction. While this compound itself is a product of such a linkage, its synthesis could be envisioned through a green photoredox-mediated pathway.

Furthermore, nitroaromatic compounds can act as electron acceptors in photoredox cycles. The nitro group in this compound could potentially participate in single-electron transfer (SET) processes, enabling various transformations. For instance, the reduction of the nitro group to an amino group is a fundamental transformation that can be achieved using green catalytic methods, including visible light photoredox catalysis. This would provide access to 3,5-diamino cyclohexylthiobenzene, a potentially valuable building block for polymers and materials.

| Functional Group | Potential Green Chemistry Application | Reaction Type | Significance |

| Thioether | Synthesis via photoredox/nickel dual catalysis | C-S Cross-Coupling | Mild, sustainable route to thioethers. nih.govorganic-chemistry.org |

| Nitroaromatic | Electron acceptor in photoredox catalysis | Single-Electron Transfer | Enabling various organic transformations. |

| Nitroaromatic | Reduction to amine via green catalysis | Catalytic Reduction | Access to diamino-functionalized compounds. |

This interactive data table highlights the potential roles of the functional groups within this compound in sustainable chemical syntheses.

Q & A

Q. What are the recommended methods for synthesizing 3-(Cyclohexylthio)-5-nitroaniline with high purity?

A two-step synthesis is typical: (1) Nitration of 3-cyclohexylthioaniline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration. (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Ensure inert atmosphere to prevent oxidation of the thioether group. Similar protocols for nitroaniline derivatives emphasize temperature control and stoichiometric precision to achieve >95% purity .

Q. How can researchers determine the purity of this compound?

Combine multiple analytical techniques:

- HPLC with UV detection (λ = 254 nm) to quantify impurities.

- ¹H/¹³C NMR to verify structural integrity and detect residual solvents.

- Elemental analysis (C, H, N, S) for empirical formula validation.

Purity standards for analogous compounds (e.g., 3-(4-chlorophenoxy)-5-nitroaniline) highlight 95% as a benchmark, achievable through rigorous solvent removal and repeated crystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

- FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and aniline (3400–3300 cm⁻¹ N-H stretch) groups.

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ expected for C₁₂H₁₅N₂O₂S).

- ¹H NMR : Assign cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and aromatic protons (δ 7.5–8.3 ppm). Structural analogs in and use similar spectral workflows .

Q. What are the safety considerations when handling this compound?

- Toxicity : Avoid inhalation (potential irritant; use fume hood).

- Storage : Keep at 2–8°C in amber vials to prevent photodegradation.

- Disposal : Follow hazardous waste protocols for nitroaromatics. MSDS data for structurally related thioether compounds (e.g., N-cyclohexyl thiophthalimide) emphasize flammability and environmental hazards .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).